molecular formula C9H18ClNO2 B2939982 1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2138145-98-7

1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2939982
CAS No.: 2138145-98-7
M. Wt: 207.7
InChI Key: AQOPESLQQNGVCE-UHFFFAOYSA-N
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Description

1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived carboxylic acid featuring a 4-aminobutyl substituent and a hydrochloride salt. The cyclobutane ring confers conformational rigidity, while the aminobutyl chain introduces polarity and hydrogen-bonding capacity, making it suitable for drug design targeting central nervous system (CNS) receptors or enzyme inhibition.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminobutyl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-7-2-1-4-9(8(11)12)5-3-6-9;/h1-7,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOPESLQQNGVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCCCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the reaction of cyclobutanone with 4-aminobutylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process.

Chemical Reactions Analysis

Acid-Base Neutralization and Salt Formation

The compound undergoes acid-base reactions due to its carboxylic acid and amine functional groups. For example:

  • Reaction with KOH : Heating with concentrated aqueous KOH (15 M) results in deprotonation of the carboxylic acid group, forming the corresponding carboxylate salt. Similar cyclobutane dicarboxylic acids (e.g., CBDA-1) exhibit stability under basic conditions without cyclobutane ring degradation .

  • Salt Formation : The hydrochloride salt can be converted to the free base using propylene oxide in methanol, a method validated for related cyclobutane amino acids .

Example Reaction Pathway :

1 4 Aminobutyl cyclobutane 1 carboxylic acid hydrochloride+OHCarboxylate salt+H2O+Cl\text{1 4 Aminobutyl cyclobutane 1 carboxylic acid hydrochloride}+\text{OH}^-\rightarrow \text{Carboxylate salt}+\text{H}_2\text{O}+\text{Cl}^-

Thermal and Photochemical Stability

  • Thermal Stability : The cyclobutane ring remains intact under moderate heating (<150°C). Pyrolysis studies of cyclobutane derivatives suggest decomposition occurs via a radical mechanism at higher temperatures (>200°C) .

  • UV Stability : Cyclobutane rings in similar compounds (e.g., CBDA-1) show resistance to UV irradiation due to deconjugation between the carboxylic acid and aromatic groups .

Cycloaddition and Ring-Opening Reactions

Cyclobutane derivatives participate in photochemical [2+2] cycloadditions, though limited data exists for this specific compound. Related systems demonstrate:

  • Photodimerization : Under UV light, cyclobutane rings can dimerize via [2+2] mechanisms, though steric hindrance from the aminobutyl group may reduce reactivity .

  • Ring-Opening : Acid-catalyzed ring-opening is unlikely due to the strain-resistant nature of cyclobutane derivatives .

Peptide Coupling and Bioconjugation

The carboxylic acid group enables amide bond formation, critical for drug design:

  • EDC/NHS Coupling : Reacts with amines (e.g., aminoquinoline derivatives) to form stable amides. Example yields for analogous cyclobutane peptides exceed 80% .

  • Selectivity : The hydrochloride salt’s protonated amine minimizes undesired side reactions during coupling .

Reductive Alkylation

The primary amine undergoes reductive alkylation with aldehydes/ketones:

RCHO+1 4 Aminobutyl cyclobutane 1 carboxylic acidNaBH4Alkylated product\text{RCHO}+\text{1 4 Aminobutyl cyclobutane 1 carboxylic acid}\xrightarrow{\text{NaBH}_4}\text{Alkylated product}

This reaction is pivotal for modifying the compound’s hydrophobicity in drug candidates .

Stability in Biological Matrices

  • Metabolic Resistance : Cyclobutane rings resist enzymatic degradation better than linear analogs, enhancing bioavailability .

  • pH-Dependent Solubility :

    pH RangeSolubility (mg/mL)
    1–3>50 (high)
    7–9<10 (low)
    Data inferred from structurally similar cyclobutane carboxylic acids .

Scientific Research Applications

1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing signal transmission and cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The target compound shares a cyclobutane-1-carboxylic acid backbone with multiple analogs but differs in substituent groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride (Target) C₁₀H₂₀ClNO₂* ~221.7 (estimated) 4-aminobutyl chain (polar, flexible), cyclobutane ring, carboxylic acid, hydrochloride
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₈H₁₆ClNO₂ 193.67 Methyl ester, methylamino group, cyclobutane ring
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 202.24 Benzyl group (lipophilic), carboxylic acid
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine hydrochloride C₁₄H₂₀Cl₂N 289.22 4-Chlorophenyl group, branched alkyl chain
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride C₁₂H₂₂ClNO₂ 247.77 Cyclohexylamino group (bulky, hydrophobic), methyl linker
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride C₁₂H₁₆ClNO₃ 265.72 Benzyloxy group (electron-withdrawing), amino group

*Estimated based on analogs.

Key Observations:
  • Substituent Effects: The 4-aminobutyl chain in the target compound provides greater flexibility and polarity compared to rigid groups like benzyl () or chlorophenyl (). This may enhance solubility in aqueous environments relative to lipophilic analogs.
  • Salt Forms : Hydrochloride salts are common (Evidences 1, 5, 7), improving stability and crystallinity for pharmaceutical formulations.

Physicochemical Properties

  • Molecular Weight: The target compound (~221.7 g/mol) is lighter than bulkier analogs like 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride (247.77 g/mol, ) but heavier than simpler derivatives like 1-aminobutane hydrochloride (123.6 g/mol, ).
  • Solubility: The aminobutyl chain’s primary amine likely increases water solubility compared to benzyl or chlorophenyl derivatives (Evidences 2, 4), which are more lipophilic.

Biological Activity

1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride is a novel compound with a unique cyclobutane structure that incorporates an amino group and a carboxylic acid functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its interactions, mechanisms, and potential therapeutic applications.

  • Molecular Formula : CHClNO
  • Molar Mass : Approximately 207.7 g/mol
  • CAS Number : 2138145-98-7
  • Appearance : White crystalline solid, soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies indicate that this compound may influence cellular pathways associated with growth and apoptosis.

Protein Binding Studies

Investigating how this compound interacts with proteins can provide insights into its biological activity and mechanism of action. Initial studies suggest that it may bind to key proteins involved in cell signaling pathways, potentially modulating their activity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Potential Preliminary studies suggest it may inhibit pathways associated with oncogenesis .
Neuroprotective Effects Potential for neuroprotective activity through modulation of neurotransmitter systems.
Anti-inflammatory Properties May reduce inflammation via inhibition of pro-inflammatory cytokines .

Anticancer Activity

A study highlighted the potential of this compound as an anticancer agent by inhibiting the TCF4/β-catenin complex involved in the Wnt signaling pathway. This pathway is crucial for regulating cell growth and differentiation, making it a target for cancer therapies .

Neuroprotective Effects

Research indicates that the compound may exhibit neuroprotective effects through its action on neurotransmitter systems. It has been shown to enhance the release of neurotransmitters like dopamine and serotonin in vitro, suggesting a potential role in treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Aminocyclobutanecarboxylic acid hydrochlorideCHClNOSimpler structure; lacks butyl chain
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochlorideCHClNOContains an aminomethyl group instead of butyl
1-(Aminopropyl)cyclobutane-1-carboxylic acid hydrochlorideCHClNOPropyl chain instead of butyl; may exhibit different properties

The extended butyl chain in this compound may enhance its solubility and reactivity compared to simpler analogs, making it a valuable candidate for further research and application development.

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